molecular formula C13H21NO B13185560 Butyl[1-(2-methoxyphenyl)ethyl]amine

Butyl[1-(2-methoxyphenyl)ethyl]amine

Cat. No.: B13185560
M. Wt: 207.31 g/mol
InChI Key: UAMOKRWVZZOHCO-UHFFFAOYSA-N
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Description

Butyl[1-(2-methoxyphenyl)ethyl]amine is a secondary amine featuring a butyl group attached to a nitrogen atom, which is further substituted with a 1-(2-methoxyphenyl)ethyl moiety. The 2-methoxyphenyl group introduces steric and electronic effects, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-5-10-14-11(2)12-8-6-7-9-13(12)15-3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

UAMOKRWVZZOHCO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[1-(2-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methoxyphenyl ethylamine with butyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(2-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Butyl[1-(2-methoxyphenyl)ethyl]amine is an organic compound featuring an amine functional group and a methoxy-substituted phenyl moiety. It has a unique structure due to the presence of both an aliphatic butyl group and an aromatic methoxyphenyl group, leading to specific chemical reactivity and biological properties.

Scientific Research Applications

This compound's structure gives it potential applications in pharmaceutical research and organic synthesis. Preliminary studies suggest that similar compounds may interact with neurotransmitter systems, particularly serotonin receptors, but further research is needed to determine specific binding affinities and mechanisms of action.

Pharmaceutical Applications

  • Potential Therapeutic Effects Research into the interaction of this compound with biological targets is crucial for understanding its potential therapeutic effects.
  • Neurotransmitter Systems Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, particularly serotonin receptors.

Organic Synthesis

  • Unique Combination The presence of both a butyl group and a methoxy-substituted phenyl moiety distinguishes this compound from its analogs.
  • Chemical Behavior This unique combination influences its chemical behavior and potential applications in pharmaceuticals and organic synthesis.

Mechanism of Action

The mechanism by which butyl[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Isolation

  • Butyl[1-(3-methylthiophen-2-yl)ethyl]amine (CAS: 1341396-29-9):

    • Structural Difference : Replaces the 2-methoxyphenyl group with a 3-methylthiophen-2-yl group.
    • Impact : Thiophene’s electron-rich nature enhances π-stacking interactions but reduces polarity compared to the methoxyphenyl group. This results in lower lipophilicity (log P ≈ 2.5 vs. 2.8 for Butyl[1-(2-methoxyphenyl)ethyl]amine derivatives) and easier chromatographic isolation .
    • Synthesis Challenges : Unlike methoxy-substituted analogs, thiophene derivatives exhibit higher reactivity in alkylation reactions, leading to better yields (>40% vs. <10% for methoxy analogs) .
  • [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine :

    • Structural Difference : Contains dual aromatic systems (2-methylphenyl and 5-methylthiophen-2-yl).
    • Impact : Increased steric hindrance reduces catalytic efficiency in asymmetric hydrogenation compared to this compound. NMR data show upfield shifts for methyl groups (δ 1.2–1.5 ppm vs. δ 1.8–2.1 ppm in methoxyphenyl analogs) due to reduced electron-withdrawing effects .

Electronic and Stereochemical Comparisons

  • N-[1-(4-Chlorophenyl)ethylidene]-(2-methoxyphenyl)amine (9a) :

    • Key Difference : Imine (C=N) bond vs. amine (C-N) in this compound.
    • Data : The imine bond length (1.292 Å) is shorter than typical amine C-N bonds (1.45–1.50 Å), enhancing rigidity. This structural feature correlates with higher melting points (62.8–62.9°C vs. liquid state for this compound derivatives) .
  • (–)-N-[1-(4-Chlorophenyl)ethyl]-(2-methoxyphenyl)amine (9b) :

    • Stereochemical Impact : Achieves 97% enantiomeric excess (ee) in asymmetric hydrogenation, comparable to chiral this compound catalysts. Optical rotation ([α]D = -34.8) highlights the influence of the 2-methoxyphenyl group on chirality .

Lipophilicity and Bioactivity

  • 4-MA-NBOMe ([(2-methoxyphenyl)methyl][1-(4-methylphenyl)propan-2-yl]amine) :
    • Structural Similarity : Shares the 2-methoxyphenylmethylamine core.
    • Lipophilicity : Log P = 3.48 (vs. 2.8 for this compound derivatives), attributed to the 4-methylphenylpropan-2-yl group. Higher lipophilicity enhances blood-brain barrier penetration, relevant in psychoactive compound design .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Yield (%) log P Melting Point (°C) Key Application
This compound C₁₃H₂₁NO 2-Methoxyphenyl, butyl <10 2.8 N/A Catalysis, Pharmaceuticals
Butyl[1-(3-methylthiophen-2-yl)ethyl]amine C₁₁H₁₉NS 3-Methylthiophen-2-yl, butyl 40–43 2.5 N/A Organic synthesis
N-[1-(4-Chlorophenyl)ethylidene]-(2-methoxyphenyl)amine C₁₅H₁₄ClNO 4-Chlorophenyl, imine 46 3.1 62.8–62.9 Crystallography studies
4-MA-NBOMe C₁₈H₂₃NO 4-Methylphenylpropan-2-yl N/A 3.48 N/A Forensic analysis

Research Findings and Challenges

  • Synthetic Challenges : Methoxy-substituted analogs like this compound face low yields (<10%) in Claisen-Schmidt condensations due to poor reactivity of methoxybenzaldehydes and high lipophilicity complicating purification .
  • Catalytic Performance : Chiral derivatives (e.g., N,N-Bis[(R)-(-)-1-(2-methoxyphenyl)ethyl]dinaphthodioxaphosphepine-4-amine) achieve high enantioselectivity (>95% ee) in asymmetric hydrogenation, outperforming thiophene-containing analogs .
  • Spectroscopic Trends : ¹H NMR of methoxyphenyl derivatives shows characteristic aromatic proton splitting (δ 6.8–7.2 ppm) and methoxy singlet (δ 3.8 ppm), distinct from thiophene analogs (δ 6.5–7.0 ppm) .

Biological Activity

Butyl[1-(2-methoxyphenyl)ethyl]amine is a novel organic compound classified as an amine, characterized by its unique structure that includes a butyl group and a methoxy-substituted phenyl moiety. The molecular formula of this compound is C13_{13}H19_{19}N, and it has a molecular weight of approximately 205.34 g/mol. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural representation of this compound reveals its branched amine nature, which contributes to its distinctive chemical behavior and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with various biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Its interaction with specific receptors or enzymes is crucial for understanding its therapeutic potential. Below are some key areas of research:

1. Neurotransmitter Interaction

Research indicates that compounds with similar structures may interact with serotonin receptors, which are integral to mood regulation and various neurological functions. This interaction could position this compound as a candidate for developing antidepressant or anxiolytic medications .

2. Enzyme Inhibition

The compound's structural characteristics suggest potential inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary assessments indicate that it may affect monoamine oxidase (MAO) activity, which plays a significant role in neurotransmitter metabolism .

3. Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating a potential application in treating infections .

Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects.

StudyFindings
Investigated structure-activity relationships (SAR) of related phenethylamines; indicated potential for targeting cytochrome bd oxidase in Mycobacterium tuberculosis.
Discussed the synthesis and preliminary biological evaluations; suggested interactions with neurotransmitter systems and enzyme inhibition.
Highlighted the need for further investigations into the binding affinities of this compound to specific receptors.

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